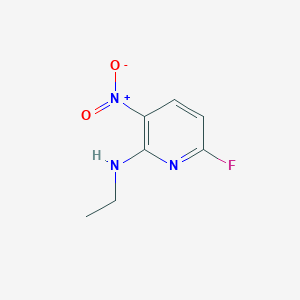
2,2-Bis(4-bromoanilino)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(4-bromoanilino)-1-phenylethanone is an organic compound with the molecular formula C20H16Br2N2O This compound is characterized by the presence of two 4-bromoanilino groups attached to a central phenylethanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-bromoanilino)-1-phenylethanone typically involves the reaction of 4-bromoaniline with benzil in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-bromoaniline} + \text{benzil} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Bis(4-bromoanilino)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,2-Bis(4-bromoanilino)-1-phenylethanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(4-bromoanilino)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 2,2-Bis(4-chloroanilino)-1-phenylethanone
- 2,2-Bis(4-fluoroanilino)-1-phenylethanone
- 2,2-Bis(4-methoxyanilino)-1-phenylethanone
Comparison: Compared to its analogs, 2,2-Bis(4-bromoanilino)-1-phenylethanone is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various applications.
Propiedades
Número CAS |
55282-25-2 |
|---|---|
Fórmula molecular |
C20H16Br2N2O |
Peso molecular |
460.2 g/mol |
Nombre IUPAC |
2,2-bis(4-bromoanilino)-1-phenylethanone |
InChI |
InChI=1S/C20H16Br2N2O/c21-15-6-10-17(11-7-15)23-20(19(25)14-4-2-1-3-5-14)24-18-12-8-16(22)9-13-18/h1-13,20,23-24H |
Clave InChI |
NDSNCENRGYAOQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)Br)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



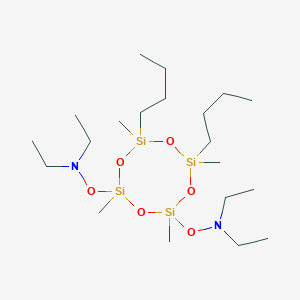
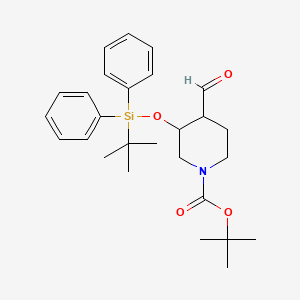
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)

![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)
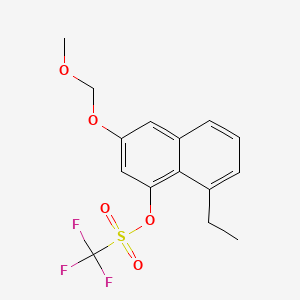
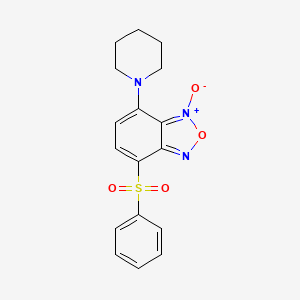
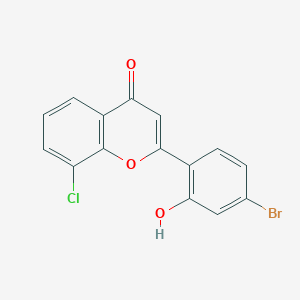
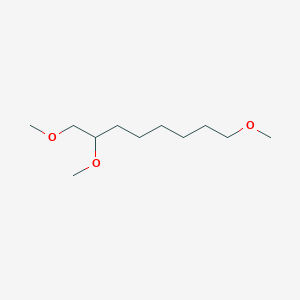
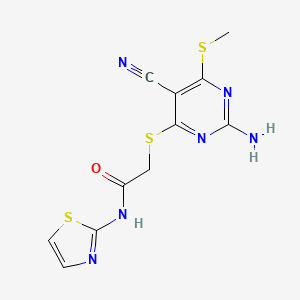
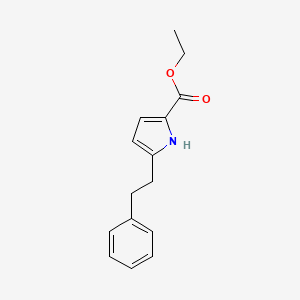
![5-(tert-Butyl) 3-methyl 2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate](/img/structure/B13934404.png)
